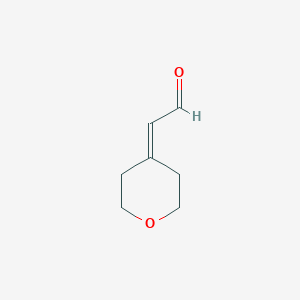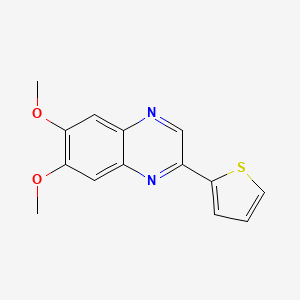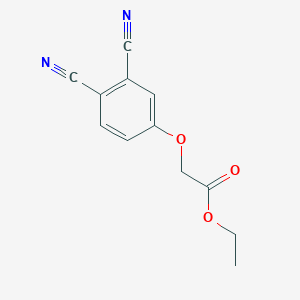![molecular formula C8H14O3 B12566452 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester CAS No. 221346-91-4](/img/structure/B12566452.png)
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its bifunctional nature, containing both a vinyl group and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester typically involves the esterification of acrylic acid with methanol under acid catalysis. Common catalysts used in this process include acidic ion exchangers, p-toluene sulfonic acid, and sulfuric acid . Another method involves the pyrolysis of methyl lactate in the presence of ethenone (ketene) or the debromination of methyl 2,3-dibromopropanoate with zinc .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperatures ranging from 60°C to 80°C and pressures of 1-2 atm .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Wirkmechanismus
The mechanism of action of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester involves its reactivity with nucleophiles and electrophiles. The vinyl group undergoes polymerization reactions, while the ester group participates in nucleophilic acyl substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Ethyl acrylate: Similar but has an ethyl group instead of a methyl group.
Butyl acrylate: Contains a butyl group instead of a methyl group
Uniqueness
2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is unique due to its specific stereochemistry and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
221346-91-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (3S)-3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3/t7-/m0/s1 |
InChI-Schlüssel |
GTFGWLIGRMYDJX-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=C)C(=O)OC)O |
Kanonische SMILES |
CC(C)C(C(=C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
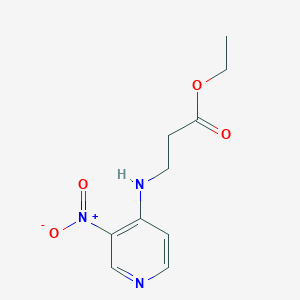
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
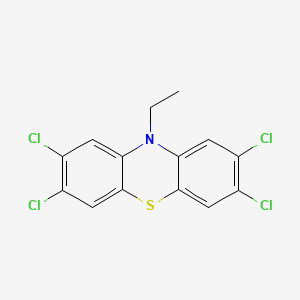
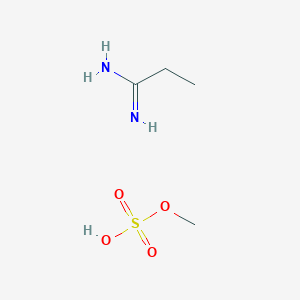

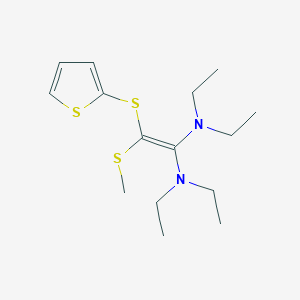

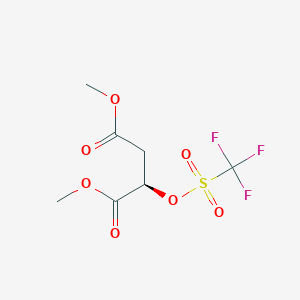
![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
